molecular formula C15H20O3 B12542524 (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one CAS No. 652986-76-0

(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one

Cat. No.: B12542524
CAS No.: 652986-76-0
M. Wt: 248.32 g/mol
InChI Key: OXEJQHWJNKAHPE-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclohexanone core with a hydroxyphenylpropoxy substituent, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and ®-3-hydroxy-1-phenylpropan-1-ol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Procedure: The ®-3-hydroxy-1-phenylpropan-1-ol is reacted with cyclohexanone in the presence of the base to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the cyclohexanone core can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of (3R)-3-[(1R)-3-Oxo-1-phenylpropoxy]cyclohexan-1-one.

    Reduction: Formation of (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexanol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one is similar to compounds such as (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexanol and (3R)-3-[(1R)-3-Oxo-1-phenylpropoxy]cyclohexan-1-one.

Uniqueness

  • The unique combination of a cyclohexanone core with a hydroxyphenylpropoxy substituent distinguishes it from other similar compounds. This structural feature imparts specific chemical and biological properties that make it valuable for research and industrial applications.

Properties

CAS No.

652986-76-0

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3R)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one

InChI

InChI=1S/C15H20O3/c16-10-9-15(12-5-2-1-3-6-12)18-14-8-4-7-13(17)11-14/h1-3,5-6,14-16H,4,7-11H2/t14-,15-/m1/s1

InChI Key

OXEJQHWJNKAHPE-HUUCEWRRSA-N

Isomeric SMILES

C1C[C@H](CC(=O)C1)O[C@H](CCO)C2=CC=CC=C2

Canonical SMILES

C1CC(CC(=O)C1)OC(CCO)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.